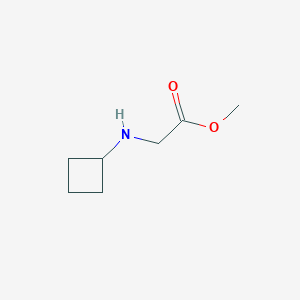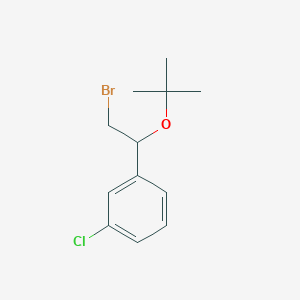
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene is an organic compound that features a bromine atom, a tert-butoxy group, and a chlorine atom attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with a tert-butyl bromide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Such as cyanide ions for substitution reactions.
Bases: Such as sodium hydroxide for elimination reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, different substituted benzene derivatives can be formed.
Elimination Products: Alkenes are typically formed as major products in elimination reactions.
科学研究应用
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce tert-butyl and bromine functionalities.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene involves its reactivity with nucleophiles and bases. The molecular targets include electrophilic carbon atoms in the benzene ring, which undergo substitution or elimination reactions. The pathways involved are typically bimolecular mechanisms such as S_N2 for substitution and E2 for elimination .
相似化合物的比较
Comparison: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Similar compounds may have different substituents, such as fluorine, which can alter their chemical behavior and applications.
属性
分子式 |
C12H16BrClO |
|---|---|
分子量 |
291.61 g/mol |
IUPAC 名称 |
1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-3-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO/c1-12(2,3)15-11(8-13)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3 |
InChI 键 |
NYLPBEAZHNYEIJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(CBr)C1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


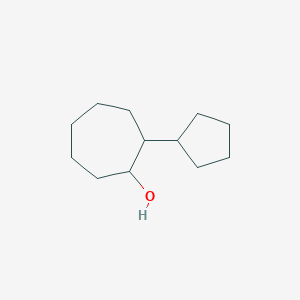
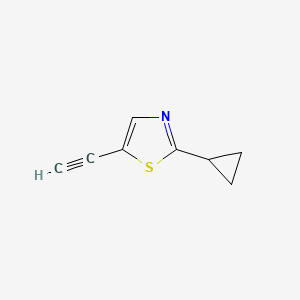
![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13625910.png)
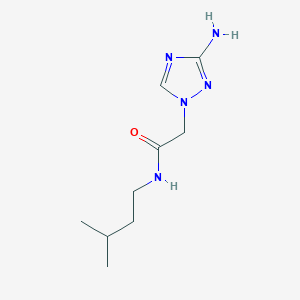
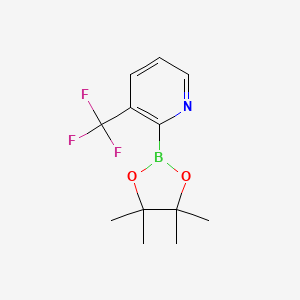
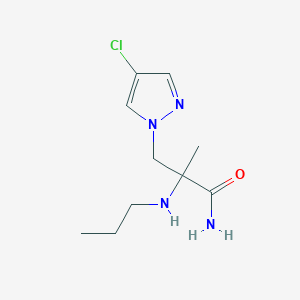
![4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)
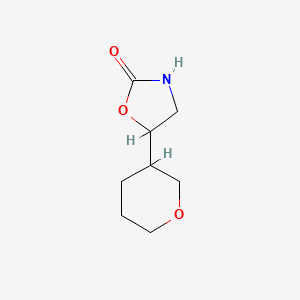
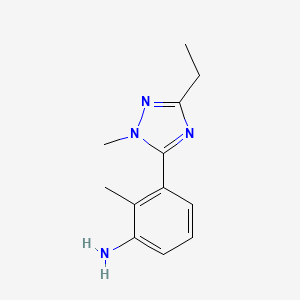
![2-Chloro-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B13625950.png)
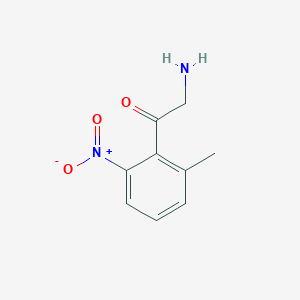
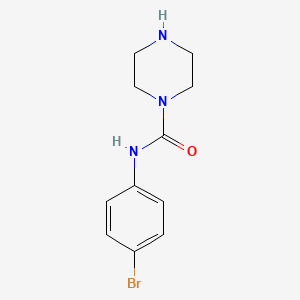
![tert-butylN-[5-(propan-2-yl)thiophen-2-yl]carbamate](/img/structure/B13625964.png)
